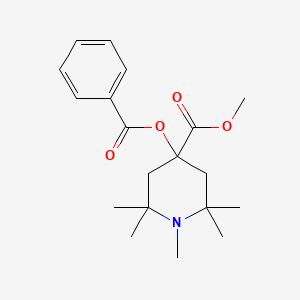
alpha-Eucaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Eucaine is a benzoate ester.
Applications De Recherche Scientifique
Configuration Studies
- The configurations of alpha-Eucaine have been explored through studies of its isomers, like beta-eucaine. Understanding the molecular configuration, such as the positioning of hydroxyl groups, is crucial for scientific applications in pharmacology and chemistry. (Perks & Russell, 1967).
Historical Regulation and Use
- Alpha-Eucaine, alongside other local anesthetics, was subject to regulations due to its addictive potential. Its historical context provides insights into the evolution of anesthetic use and the shift towards alternatives like procaine. (Bause, 2012).
Toxicity Comparisons
- Alpha-Eucaine's toxic effects were compared to those of cocain in historical studies. This comparison was important in the context of local anesthetics and their safe use in medical practice. (Peck, 1899).
Anesthetic Usage in Proctology
- Beta-Eucaine, a derivative of alpha-Eucaine, has been utilized in proctology for its anesthetic properties. The preference for beta-eucaine due to its lower toxicity and effectiveness in causing anesthesia in specific medical procedures highlights its relevance in medical research and application. (Buffalo Medical Journal, 1910).
Comparative Studies with Cocaine
- Comparative studies between Eucaine and Cocaine as anesthetics shed light on their respective efficacy, duration of anesthesia, and side effects, providing valuable information for medical and pharmacological research. (The Southern Medical Record, 1897).
Propriétés
Numéro CAS |
470-68-8 |
|---|---|
Nom du produit |
alpha-Eucaine |
Formule moléculaire |
C19H27NO4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-17(2)12-19(16(22)23-6,13-18(3,4)20(17)5)24-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
Clé InChI |
MJMZACWQGQGLBI-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)
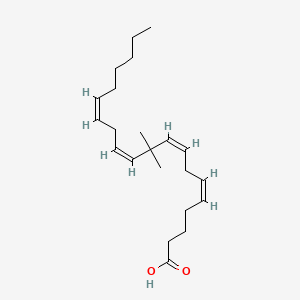
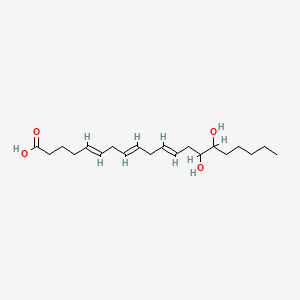
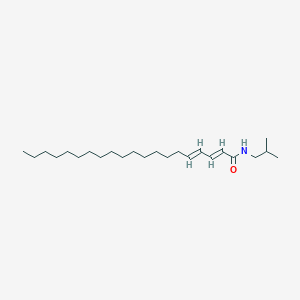
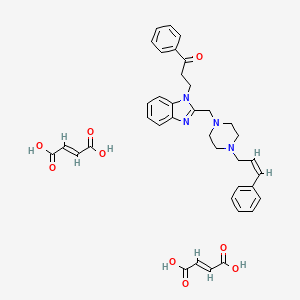
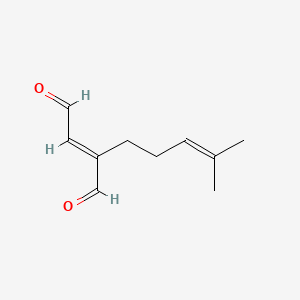
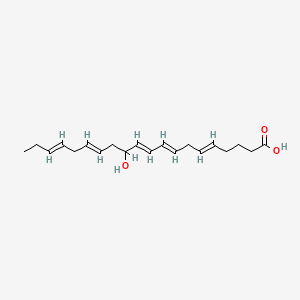
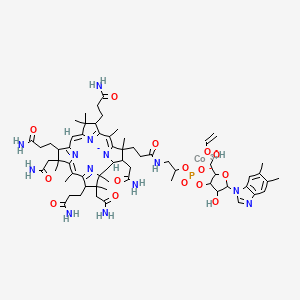
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)
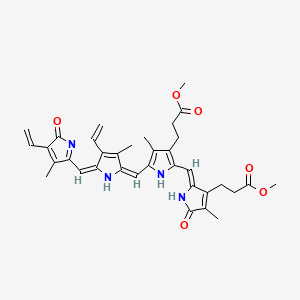
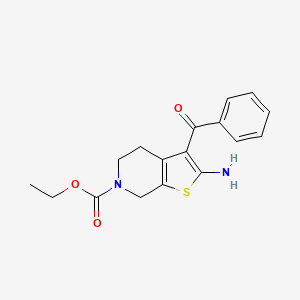
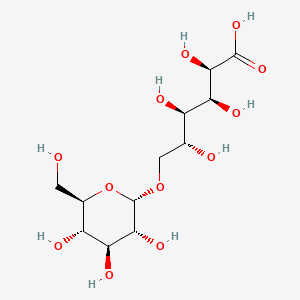
![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)